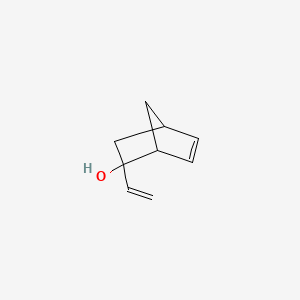

6-exo-Vinyl-5-endo-norbornenol

Description

Overview of Bicyclic Frameworks in Organic Synthesis and Their Research Relevance

Bicyclic compounds, which feature two fused rings, are a cornerstone of organic synthesis. numberanalytics.comnumberanalytics.com Their rigid structures provide a predictable three-dimensional arrangement of atoms, making them invaluable as building blocks for more complex molecular architectures. numberanalytics.com This structural rigidity is a key feature that allows for a high degree of stereochemical control in chemical reactions.

The applications of bicyclic compounds are widespread and impactful, finding use in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For instance, the bicyclic β-lactam ring is the core of penicillin antibiotics, while other bicyclic structures are found in antiviral and anticancer agents. numberanalytics.com In the realm of materials science, polymers derived from bicyclic monomers can exhibit exceptional thermal stability and optical properties.

The synthesis of bicyclic frameworks has evolved from traditional multi-step methods like the Diels-Alder reaction and intramolecular cyclizations to more efficient modern techniques often employing transition metal catalysis. numberanalytics.com These advancements have expanded the accessibility and diversity of bicyclic structures available to chemists.

The Norbornene Scaffold: Unique Structural Features and Reactivity in Chemical Research

Norbornene, a bicyclic hydrocarbon with the formal name bicyclo[2.2.1]hept-2-ene, is a particularly prominent scaffold in organic chemistry. wikipedia.org Its strained double bond, a consequence of the bridged ring system, imparts unique reactivity. This strain makes the double bond highly susceptible to a variety of chemical transformations, including ring-opening metathesis polymerization (ROMP), which is a powerful method for creating polymers with tailored properties. rsc.org

The reactivity of norbornene and its derivatives is a subject of extensive research. For example, the orientation of substituents on the norbornene ring can significantly influence the rate and outcome of polymerization reactions. rsc.org Furthermore, palladium/norbornene cooperative catalysis has emerged as a significant strategy for achieving site-selective C-H functionalization, a challenging and highly sought-after transformation in organic synthesis. nih.govacs.org The ability to modify the norbornene structure itself has been shown to be a key factor in modulating the selectivity of these catalytic reactions. nih.govacs.org

The norbornene framework is also a valuable tool in medicinal chemistry, with derivatives being investigated as potential anticancer agents. nih.gov The rigid scaffold allows for the precise positioning of functional groups to interact with biological targets.

Defining the Stereochemical Nuances of 6-exo-Vinyl-5-endo-norbornenol (B14665657)

The name "this compound" precisely describes the stereochemistry of this specific norbornene derivative. Understanding these descriptors is crucial for appreciating its three-dimensional structure:

Norbornenol: This indicates the presence of a hydroxyl (-OH) group on the norbornene framework.

5-endo: The term "endo" refers to the stereochemical position of a substituent. In the context of the norbornene system, an "endo" substituent is oriented syn, or on the same side, to the longer bridge of the bicyclic system. In this case, the hydroxyl group at position 5 is in the endo position.

6-exo: Conversely, "exo" denotes a substituent that is oriented anti, or on the opposite side, of the longer bridge. Here, the vinyl group (-CH=CH2) at position 6 is in the exo position.

The distinction between exo and endo isomers is significant as it can dramatically affect the molecule's reactivity and physical properties. For instance, in the synthesis of some materials, the exo-isomer of a norbornene derivative can exhibit higher reactivity in polymerization compared to its endo counterpart. scirp.org The stereoselective synthesis of specific isomers, such as achieving a high exo content, is an important area of research. scirp.orgresearchgate.net

Contextualizing this compound within Contemporary Organic Chemistry Research

While specific research detailing this compound is not extensively documented in readily available literature, its structural motifs place it at the intersection of several key areas of modern organic chemistry. The presence of both a vinyl group and a hydroxyl group on a stereochemically defined norbornene scaffold makes it a potentially versatile synthetic intermediate.

The vinyl group can participate in a wide range of reactions, including polymerization, hydroboration-oxidation, and various cross-coupling reactions. The hydroxyl group can be a handle for further functionalization or can direct the stereochemical outcome of nearby reactions.

The synthesis of such a molecule would likely involve a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitably substituted dienophile. The control of the exo and endo selectivity during this cycloaddition is a classic challenge in organic synthesis.

Furthermore, the study of radical cyclizations, such as the competition between 5-exo and 6-endo pathways, is a fundamental area of research with implications for the synthesis of complex ring systems. nih.govresearchgate.netresearchgate.net While not directly a cyclization substrate itself, the principles governing these reactions are relevant to understanding the reactivity of unsaturated systems like the vinyl group in this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37165-53-0 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-ethenylbicyclo[2.2.1]hept-5-en-2-ol |

InChI |

InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h2-4,7-8,10H,1,5-6H2 |

InChI Key |

YZIBFCLJXJRCHE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CC2CC1C=C2)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 6 Exo Vinyl 5 Endo Norbornenol and Analogous Norbornenol Systems

Reactivity of the Norbornene Double Bond

The endocyclic double bond of the norbornene framework is a site of significant chemical activity due to its strained nature. This strain facilitates a variety of reactions that are less common or proceed under different conditions in unstrained alkenes.

Electrophilic Addition Reactions to Bicyclic Olefins

Electrophilic additions to norbornene and its derivatives are well-documented, often proceeding through non-classical carbocation intermediates. The stereochemical outcome of these additions is highly dependent on the substitution pattern of the bicyclic system. acs.orgacs.orgjst.go.jplookchem.com

General Mechanism: The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a carbocation. This intermediate can then be intercepted by a nucleophile. The strained nature of the norbornene skeleton often favors rearrangement of the carbocation.

Stereoselectivity: In unsubstituted norbornene, electrophilic attack predominantly occurs from the exo face, as it is sterically less hindered. lookchem.com However, substituents on the bicyclic frame can significantly influence the direction of attack. For instance, the presence of bulky 7,7-dimethyl substituents can direct the addition to the endo face. lookchem.com

Examples: The addition of hydrogen halides (like HCl) and trifluoroacetic acid to norbornene and related bicyclic olefins has been studied extensively, providing evidence for the formation of unsymmetrical, classical 2-norbornyl cations. acs.orgacs.orgjst.go.jp

Cycloaddition Reactions (e.g., Diels-Alder)

The norbornene double bond can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity is a cornerstone of norbornene chemistry, allowing for the construction of complex polycyclic structures. nih.govresearchgate.netnih.gov

The Alder Endo Rule: A key principle governing the stereochemistry of Diels-Alder reactions is the "endo rule," which states that the dienophile's substituents with π-systems are oriented towards the developing double bond of the diene in the transition state. masterorganicchemistry.com This is often the kinetically favored product, even though the exo product may be more thermodynamically stable. masterorganicchemistry.comreddit.com However, for simple dienes, the endo selectivity is not always pronounced. nih.gov

Reactivity: Norbornadiene, a related compound with two double bonds, readily undergoes Diels-Alder reactions. nih.gov The reactivity of the norbornene moiety in 6-exo-Vinyl-5-endo-norbornenol (B14665657) would be expected to be similar, participating as a dienophile. The presence of the vinyl and hydroxyl groups can influence the stereoselectivity and rate of the reaction.

Ruthenium-Catalyzed [2+2] Cycloadditions: Norbornene and its derivatives can also undergo [2+2] cycloaddition reactions with alkynes, catalyzed by transition metals like ruthenium. nih.govacs.org These reactions are often highly stereoselective, yielding exo cycloadducts. acs.org

Table 1: Examples of Cycloaddition Reactions with Norbornene Systems

| Diene/Alkyne | Dienophile/Olefin | Reaction Type | Key Feature |

| Furan | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid anhydride (B1165640) | Diels-Alder | Predominance of the Alder's rule adduct. tcu.edu |

| Propargylic Alcohols | Norbornene | Ruthenium-Catalyzed [2+2] Cycloaddition | Highly stereoselective, giving exo cycloadducts. acs.org |

| Tetracyanoethylene (TCNE) | Norbornadiene dimers | Diels-Alder | Formation of new norbornenoid polycyclics. nih.gov |

Oxidative Cleavage Pathways

The double bond of the norbornene ring system can be cleaved through oxidation, a transformation that breaks the carbon-carbon double bond and typically forms two carbonyl groups. nih.govlibretexts.orglibretexts.org

Ozonolysis: This is a standard method for cleaving double bonds. libretexts.orglibretexts.org The reaction involves the addition of ozone (O₃) to the double bond to form an unstable molozonide, which rearranges to an ozonide. The ozonide is then worked up under either reductive (e.g., with zinc dust) or oxidative (e.g., with hydrogen peroxide) conditions to yield aldehydes, ketones, or carboxylic acids. libretexts.orglibretexts.org

Other Oxidizing Agents: Other reagents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions or a sequence of dihydroxylation followed by glycol cleavage (e.g., with periodic acid or lead tetraacetate), can also achieve oxidative cleavage. libretexts.orglibretexts.org A non-heme manganese catalyst with molecular oxygen has also been shown to effectively cleave C=C double bonds. nih.gov

Reactivity of the Vinyl Group

The exocyclic vinyl group in this compound presents a second site for chemical modification, offering a range of reactions characteristic of a less-strained, terminal alkene.

Metathesis Reactions of the Vinyl Moiety

Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds. The vinyl group of vinyl-norbornene derivatives is a prime substrate for these transformations. rsc.orgacs.orgnih.govmdpi.comacs.org

Ring-Opening Metathesis Polymerization (ROMP): While ROMP primarily involves the norbornene double bond, the vinyl group can participate in cross-metathesis reactions, leading to branched or functionalized polymers. acs.orgnih.gov 5-Vinyl-2-norbornene (B46002) has been used as a reversible deactivation chain-transfer monomer in ROMP to create branched copolymers. acs.org

Cross-Metathesis: The vinyl group can react with other olefins in the presence of a metathesis catalyst (e.g., Grubbs or Schrock catalysts) to form new, substituted alkenes. This allows for the introduction of a wide variety of functional groups onto the norbornene scaffold.

Table 2: Polymerization of Norbornene Derivatives

| Monomer | Polymerization Type | Catalyst System | Key Feature |

| Norbornene | Vinyl and Ring-Opening Metathesis | Half-sandwich iridium(III) complexes/MAO | Production of polynorbornene. rsc.org |

| Norbornene | Ring-Opening Metathesis | Triply bonded ditungsten complex | High cis-stereoselectivity. mdpi.com |

| Substituted Norbornenes | Vinyl Addition | (t-Bu₃P)PdMeCl/ [Li(OEt₂)₂.₅]B(C₆F₅)₄ | Living polymerization with controlled molecular weight. acs.org |

| 5-Vinyl-2-norbornene | Addition Polymerization | Pd(dibenzylideneacetone)₂/[CPh₃][B(C₆F₅)₄]/P(C₆H₁₁)₃ | Regioselective polymerization of the endo-cyclic double bond. researchgate.net |

Epoxidation of Olefinic Bonds

Epoxidation is the reaction of an alkene with a peroxy acid or other oxidizing agent to form an epoxide (an oxirane). Both the norbornene and vinyl double bonds can be epoxidized, with selectivity often achievable.

Reagents: Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst (e.g., ruthenium trichloride), and dimethyldioxirane (B1199080) (DMDO). researchgate.netchemmethod.comchemmethod.comresearchgate.netresearchgate.net

Selectivity: The relative reactivity of the two double bonds in this compound towards epoxidation would depend on the specific reagent and reaction conditions. The strained norbornene double bond is generally more reactive towards many electrophilic reagents. However, steric factors can also play a significant role. In the epoxidation of ethylene (B1197577)/5-vinyl-2-norbornene copolymers with m-chloroperbenzoic acid, the vinyl groups were quantitatively converted to epoxy groups. researchgate.net

Stereochemistry: Epoxidation of the norbornene double bond typically occurs from the less hindered exo face. chemmethod.comchemmethod.com

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a primary site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the norbornane (B1196662) cage and the electronic effects of the nearby vinyl and norbornene double bonds.

Derivatization Reactions of the Alcohol Functionality

The conversion of the hydroxyl group into other functional groups is a fundamental aspect of the chemistry of this compound. These derivatization reactions are crucial for altering the molecule's physical and chemical properties, and for preparing it for subsequent transformations. Common derivatization reactions for alcohols include acylation, etherification, and conversion to halides or sulfonates.

Acylation, the formation of esters, can be achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetic anhydride would yield 6-exo-vinyl-5-endo-norbornenyl acetate. These ester derivatives are often more volatile than the parent alcohol, which can be advantageous for analytical techniques like gas chromatography.

Etherification, such as the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This would introduce an ether linkage at the C5 position.

Furthermore, the hydroxyl group can be transformed into a good leaving group, which is essential for nucleophilic substitution or elimination reactions. This is typically accomplished by reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, to form tosylates or mesylates, respectively.

The table below summarizes some common derivatization reactions applicable to the hydroxyl group of this compound.

| Reagent | Product Functional Group | Purpose |

| Acyl chloride/anhydride | Ester | Protection, altered properties |

| Alkyl halide (with base) | Ether | Altered properties, further reaction |

| Sulfonyl chloride | Sulfonate ester | Creation of a good leaving group |

| Thionyl chloride | Alkyl chloride | Nucleophilic substitution precursor |

Alkoxyl Radical Generation and Subsequent Transformationsufba.br

The generation of an alkoxyl radical from the hydroxyl group of this compound opens up a variety of reaction pathways, primarily driven by the high reactivity of this oxygen-centered radical. numberanalytics.com Modern methods, including visible-light photoredox catalysis, allow for the formation of alkoxyl radicals under mild conditions from the corresponding alcohols or their derivatives. ufba.brnumberanalytics.com Once formed, the 6-exo-vinyl-5-endo-norbornen-5-yloxy radical can undergo several key transformations, including β-scission and intramolecular cyclization.

β-scission is a characteristic reaction of alkoxyl radicals, involving the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. In bridged bicyclic systems like norbornane, this reaction can lead to ring-opening and the formation of a more stable carbon-centered radical. For the 6-exo-vinyl-5-endo-norbornen-5-yloxy radical, two potential β-scission pathways exist, leading to the cleavage of either the C1-C6 or the C4-C5 bond of the norbornane framework.

Studies on analogous norbornenol systems have demonstrated the feasibility of such reactions. For example, the treatment of 2-methylbicyclo[2.2.1]hept-5-en-2-ol with lead tetraacetate, a classic method for generating alkoxyl radicals, resulted in a β-scission product with high selectivity. sonar.ch This suggests that the 6-exo-vinyl-5-endo-norbornen-5-yloxy radical would likely undergo a similar fragmentation, providing a route to functionalized cyclopentyl derivatives. The regioselectivity of the β-scission would be influenced by the relative stability of the resulting carbon-centered radical and the release of ring strain.

The presence of both a vinyl group and a norbornene double bond in this compound provides opportunities for intramolecular radical cyclization following the generation of the alkoxyl radical. The oxygen-centered radical itself, or more likely a carbon-centered radical formed after a hydrogen atom transfer or rearrangement, could add to one of the double bonds.

Radical cyclizations are governed by stereoelectronic factors, with a general preference for the formation of five-membered rings (5-exo cyclization) over six-membered rings (6-endo cyclization) in many cases. However, the specific geometry and strain of the bicyclic system can influence this outcome. In the context of the 6-exo-vinyl-5-endo-norbornen-5-yloxy radical or its derivatives, intramolecular addition to the vinyl group or the endocyclic double bond could lead to the formation of complex tricyclic ether systems. The regioselectivity of such cyclizations, whether a 5-exo or 6-endo closure is favored, would depend on the specific reaction conditions and the nature of the radical intermediate. researchgate.netnih.gov

Intramolecular Rearrangement Reactions

The strained norbornane skeleton is prone to skeletal rearrangements, particularly when a carbocation is formed. These rearrangements aim to relieve ring strain and achieve a more stable carbocationic intermediate.

Carbonium Ion Rearrangements (e.g., Wagner-Meerwein Rearrangement)wikipedia.orglibretexts.orgjk-sci.com

The Wagner-Meerwein rearrangement is a classic example of a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation center. wikipedia.org This type of rearrangement is particularly common in bicyclic systems like norbornane. libretexts.orgjk-sci.com In the case of this compound, treatment with a protic or Lewis acid can lead to the formation of a carbocation at the C5 position upon loss of water.

This secondary carbocation can then undergo a Wagner-Meerwein rearrangement. A likely scenario would involve the migration of the C1-C6 bond to the C5 carbon, which would relieve some of the ring strain and generate a new carbocation at C6. This rearranged carbocation could then be trapped by a nucleophile or lose a proton to form a new alkene. The presence of the vinyl group at the C6 position would influence the stability of the carbocations and potentially direct the rearrangement pathway.

The study of Wagner-Meerwein rearrangements in terpene chemistry, such as the conversion of isoborneol (B83184) to camphene, provides a strong precedent for such transformations in norbornyl systems. wikipedia.org While specific studies on this compound are not extensively documented, the fundamental principles of carbocation chemistry suggest that it would readily undergo such rearrangements under acidic conditions.

Sigmatropic Rearrangements (e.g., Oxy-Cope Rearrangement)

For this compound, treatment with a strong base, such as potassium hydride (KH), deprotonates the endo-hydroxyl group to form a potassium alkoxide intermediate. This species is primed to undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The concerted reorganization of electrons leads to the cleavage of the C5-C6 bond and the formation of a new sigma bond between C1 and the terminal carbon of the vinyl group. This transformation expands the five-membered ring of the norbornene system, yielding the enolate of bicyclo[4.2.1]non-3-en-9-one. Subsequent aqueous workup neutralizes the enolate to furnish the final ketone product.

The efficiency of this transformation is high, as demonstrated in analogous, highly substituted norbornene systems. For instance, the rearrangement of a related norbornenol derivative proceeds smoothly under standard anionic Oxy-Cope conditions, providing the corresponding cis-hydrindanone derivative in excellent yield. ucla.edu

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1) KH, 18-crown-6, THF 2) H₂O workup | Bicyclo[4.2.1]non-3-en-9-one | High (expected) | Analogous to ucla.edu |

Mechanistic Elucidation of Rearrangement Pathways in Norbornenol Architectures

The mechanism of the Oxy-Cope rearrangement is understood to be a concerted, pericyclic process that proceeds through a highly ordered, six-membered transition state. wikipedia.org The stereochemical outcome of the reaction is dictated by the geometry of this transition state. In acyclic and flexible cyclic systems, the rearrangement preferentially adopts a low-energy chair-like conformation to minimize steric interactions. wikipedia.org However, the rigid, bicyclic framework of norbornenol derivatives imposes significant conformational constraints that can dictate the pathway.

In the case of this compound, the molecule is exceptionally well-preorganized for a stereospecific rearrangement. The endo orientation of the alcohol places the resulting alkoxide in a position where it can readily participate in the wikipedia.orgwikipedia.org shift. The exo vinyl group is oriented in space such that its terminal pi-orbital has excellent overlap with the C1-C6 sigma bond that is breaking. This arrangement forces the reaction to proceed through a well-defined, boat-like transition state, which is atypical for more flexible systems but is enforced by the rigid molecular architecture.

Transition State Analysis for the Rearrangement of this compound:

| Transition State | Conformation | Key Interactions | Outcome |

| Favored Pathway | Enforced Boat-like | The rigid norbornane skeleton locks the 1,5-diene system into a conformation that resembles a boat transition state. This ensures optimal orbital overlap between the C1-C2 double bond, the breaking C5-C6 bond, and the reacting C1'-C2' vinyl group. | Leads directly and stereospecifically to the cis-fused bicyclo[4.2.1]nonenone product. |

| Disfavored Pathway | Chair-like | A chair-like transition state is sterically inaccessible without significant distortion and strain of the norbornane framework, which would involve breaking the inherent structural integrity of the bicyclic system. | Not a viable pathway for this specific substrate. |

This enforced pathway prevents isomerization and the formation of other diastereomeric products, highlighting how the constrained architecture of norbornenol systems provides a high degree of predictability and control over the reaction mechanism. Studies on related bicyclic systems confirm that such rearrangements proceed through highly ordered, concerted transition states, leading to products with excellent stereochemical fidelity. wikipedia.orgnsf.gov

Stereoselective Transformations Driven by Molecular Architecture

The stereochemistry of the norbornane skeleton is the primary factor controlling the outcome of its transformations. In the anionic Oxy-Cope rearrangement of this compound, the specific spatial arrangement of the substituents dictates the stereoselectivity of the reaction in a clear example of substrate control. masterorganicchemistry.com

Role of the endo-Hydroxyl Group: The formation of the key alkoxide intermediate occurs on the endo face of the molecule. This orientation is crucial as it positions the oxygen anion perfectly to initiate the electronic cascade required for the wikipedia.orgwikipedia.org shift. An exo-hydroxyl isomer would be sterically hindered from achieving the necessary geometry for an efficient rearrangement.

Role of the exo-Vinyl Group: The exo positioning of the vinyl substituent is critical for the success of the rearrangement. This orientation places the vinyl group in the correct spatial region to allow for the formation of the new carbon-carbon bond with the C1 bridgehead carbon. An endo-vinyl group would be directed away from the reacting centers, making the concerted wikipedia.orgwikipedia.org shift geometrically impossible.

The combination of the endo-alcohol and exo-vinyl group on the rigid norbornene scaffold creates a system that is perfectly poised for a highly stereoselective transformation. The molecular architecture effectively locks the reacting components into a single, productive conformation, preventing competing side reactions and ensuring the selective formation of a single product diastereomer, bicyclo[4.2.1]non-3-en-9-one. This high level of stereocontrol, derived directly from the substrate's inherent structure, is a hallmark of norbornene chemistry and makes these systems valuable templates in complex molecule synthesis. ucla.edunsf.gov

Polymerization Studies of 6 Exo Vinyl 5 Endo Norbornenol As a Monomer and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymer synthesis that involves the cleavage and reformation of carbon-carbon double bonds in cyclic olefins. mdpi.com The significant ring strain of norbornene derivatives, typically greater than 5 kcal/mol, provides the enthalpic driving force for the polymerization. 20.210.105 This process allows for the creation of a wide array of functional polymers with controlled architectures. mdpi.comnih.gov

The success of ROMP is heavily reliant on the choice of catalyst. Well-defined ruthenium-based catalysts, particularly Grubbs' first, second, and third-generation catalysts, are frequently employed due to their high functional group tolerance and robustness. mdpi.comnih.gov Schrock's molybdenum and tungsten-based alkylidene complexes are also highly effective, known for their high activity. mdpi.com20.210.105

The properties of the resulting polymers, such as the cis/trans ratio of the double bonds in the polymer backbone, are influenced by the catalyst system. mdpi.com For instance, tungsten-based catalysts often produce polymers with a higher cis-content, whereas ruthenium-based systems tend to favor trans-isomers. mdpi.com Bimetallic complexes, such as those based on ditungsten, have also been explored and can offer precise control over stereoselectivity. mdpi.commdpi.com The interaction between the norbornene alkene and the ruthenium center is a critical step in the rate-determining formation of the metallacyclobutane intermediate during ROMP. nsf.gov

Recent advancements have focused on developing catalytic ROMP methods that utilize chain transfer agents (CTAs) to reduce the amount of expensive and potentially toxic ruthenium catalyst required. nih.govnih.govrsc.org Commercially available styrenes and their derivatives have been identified as efficient and regioselective CTAs for the catalytic synthesis of metathesis polymers, significantly lowering catalyst loading. nih.gov Monosubstituted 1,3-dienes have also been shown to be effective CTAs with Grubbs' third-generation catalyst. rsc.org

Interactive Table: Comparison of Catalyst Systems in ROMP of Norbornene Derivatives

| Catalyst Type | Common Examples | Key Characteristics | Resulting Polymer Microstructure |

| Ruthenium-based | Grubbs' Catalysts (G1, G2, G3) | High functional group tolerance, robust. nih.gov | Typically favors trans-isomers. mdpi.com |

| Molybdenum-based | Schrock Catalysts | High activity. mdpi.com | Varies with ligand environment. |

| Tungsten-based | Schrock Catalysts, Ditungsten Complexes | Often favor high cis-content polymers, can be highly stereoselective. mdpi.commdpi.com | Typically favors cis-isomers. mdpi.com |

| Vanadium-based | V(CHSiMe₃)(ArN)OC(CF₃)₃₂ | Can provide exclusive Z-selectivity (cis). acs.org | Can be tuned for high cis or trans content. acs.org |

A key advantage of ROMP is the ability to achieve a "living" polymerization, where the rate of initiation is comparable to or faster than the rate of propagation, and chain-termination or chain-transfer reactions are minimal. nih.govumd.edu This allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution, often characterized by a low polydispersity index (PDI or Đ). nih.govacs.orgacs.org

In a living ROMP, the molecular weight of the polymer can be controlled by adjusting the initial monomer-to-catalyst ratio. 20.210.105acs.org The living nature of the polymerization is often confirmed by a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio. acs.org This control is crucial for the synthesis of well-defined polymers and complex architectures like block copolymers. nih.govacs.org

The PDI of ROMP polymers is related to the ratio of the propagation rate constant (kp) to the initiation rate constant (ki). umd.edu To achieve a low PDI, the kp/ki ratio should be small. umd.edu For some monomers, like unsubstituted norbornene, achieving a living polymerization can be challenging with certain catalysts due to a high kp/ki ratio. umd.edu However, for many functionalized norbornene derivatives, especially those with bulky substituents, the rate of propagation is slowed, leading to better control and lower PDIs. umd.eduresearchgate.net The use of reversible chain-transfer agents in catalytic living ROMP also enables good molecular weight control and narrow polydispersities. nih.gov

The controlled nature of living ROMP makes it an ideal technique for synthesizing complex and advanced polymer architectures, such as bottlebrush polymers. nsf.govmagtech.com.cn These structures consist of a linear backbone with densely grafted polymeric side chains. magtech.com.cn The "grafting-through" approach is commonly used, where a norbornene-functionalized macromonomer is polymerized via ROMP to form the bottlebrush backbone. nsf.govmagtech.com.cn

A tandem approach combining ring-opening polymerization (ROP) and ROMP in one pot has been developed to synthesize bottlebrush polymers. magtech.com.cn In this method, an alcohol-functionalized norbornene initiates the ROP of a cyclic ester like D,L-lactide to create a macromonomer, which is then polymerized via ROMP. magtech.com.cn Additionally, a "brush-first" ROMP method can be used to create living bottlebrush polymers, which can then be cross-linked to form brush-arm star polymers. mit.edu

Interactive Table: Strategies for Bottlebrush Polymer Synthesis via ROMP

| Strategy | Description | Key Features |

| Grafting-Through | Polymerization of norbornene-functionalized macromonomers. nsf.govmagtech.com.cn | Simple synthesis, high graft density, uniform side chains. magtech.com.cn |

| Tandem ROP-ROMP | Sequential ROP to form a macromonomer followed by ROMP in the same pot. magtech.com.cn | One-pot synthesis of well-defined bottlebrush polymers. magtech.com.cn |

| Brush-First ROMP | Polymerization of linear norbornene-terminated macromonomers to form living bottlebrush polymers, which can be further modified. mit.edu | Allows for the creation of more complex architectures like brush-arm star polymers. mit.edu |

| Sequential ROMP-ROMP | Combining metal-free ROMP to create macromonomers and then metal-mediated ROMP for the backbone. nih.gov | Efficient, low-metal-use route to bottlebrush copolymers. nih.gov |

The stereochemistry of the norbornene monomer, specifically whether the substituent is in the exo or endo position, can significantly influence its reactivity in ROMP. acs.orgacs.org Generally, exo isomers of norbornene derivatives exhibit higher reactivity and polymerize faster than their corresponding endo isomers. acs.org

This difference in reactivity is primarily attributed to steric effects. acs.org During the approach of the monomer to the metal-alkylidene catalytic center, the endo substituent can cause steric hindrance with the ligands on the catalyst or with the growing polymer chain. acs.org This steric interaction is less pronounced for the exo isomer. The preference for exo versus endo addition is a well-known phenomenon in Diels-Alder reactions, which are often used to synthesize norbornene monomers. libretexts.orgmasterorganicchemistry.com While the endo product is often the kinetically favored product in the Diels-Alder synthesis, the exo isomer is generally more reactive in subsequent ROMP. masterorganicchemistry.comrsc.org

Systematic studies on endo-norbornene monomers have shown that with the right choice of stable, chelated ruthenium-alkylidene initiators and optimized polymerization conditions, well-defined polymers with excellent molecular weight control and low dispersities can be achieved. acs.org This demonstrates that while exo isomers may be more reactive, the polymerization of endo isomers is also a robust and versatile process. acs.org

Vinyl-Addition Polymerization of Norbornenes

Distinct from ROMP, vinyl-addition polymerization of norbornenes proceeds by opening the double bond of the bicyclic monomer, leaving the strained ring structure intact in the polymer backbone. hhu.de This results in saturated polymers with high thermal stability and chemical resistance. researchgate.netrsc.org

Palladium-based catalysts are particularly effective for the vinyl-addition polymerization of norbornene and its derivatives, especially for monomers bearing functional groups. hhu.deresearchgate.netrsc.org The polymerization of substituted norbornene derivatives, which can be challenging, has been successfully achieved using palladium catalysts. rsc.orgacs.org

For instance, benzylic palladium complexes have been shown to be highly active precatalysts for the vinyl-addition polymerization of 5-vinyl-2-norbornene (B46002), preserving the pendant exocyclic double bond in the resulting polymer. rsc.org These systems can achieve high polymer yields with very low palladium loadings. rsc.org The initiation step can occur either by insertion of the monomer into a palladium-hydride (Pd-H) bond or a palladium-carbon (Pd-C) bond, depending on the catalyst preparation. rsc.org

Living vinyl-addition polymerization of substituted norbornenes has been demonstrated using a (t-Bu₃P)PdMeCl complex activated by a borate (B1201080) salt. acs.orgprinceton.edu This system allows for the synthesis of polymers with narrow molecular weight distributions and molecular weights controlled by the reaction time and monomer-to-initiator ratio. acs.org This living nature also enables the synthesis of the first well-defined block copolymers of substituted norbornenes via sequential monomer addition. acs.orgprinceton.edu The use of chain transfer agents, such as formic acid, can also be employed to control molecular weight in palladium-catalyzed systems. promerus.com

Controlled Radical Polymerization (ATRP, RAFT, NMP) Applied to Norbornene Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. researchgate.netresearchgate.net These methods achieve control by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a large majority of dormant species, which minimizes irreversible termination reactions. researchgate.netresearchgate.net

While extensive research has been conducted on the CRP of various vinyl monomers, the application of these techniques to norbornene-type monomers, particularly 6-exo-Vinyl-5-endo-norbornenol (B14665657), presents unique opportunities and challenges. The strained endocyclic double bond of the norbornene moiety can participate in polymerization through different mechanisms, including vinyl-addition and ring-opening metathesis polymerization (ROMP). mdpi.com

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of a wide array of functional monomers, including those with hydroxyl groups. nist.gov The versatility of ATRP allows for the use of functional initiators to introduce specific end-groups into the polymer chains. nist.gov For instance, norbornenyl-functionalized initiators have been utilized to synthesize macromonomers via ATRP of monomers like styrene (B11656) and methacrylates, yielding polymers with a terminal norbornenyl group. mdpi.com However, direct ATRP of this compound, where the monomer itself contains the reactive norbornene and vinyl groups, remains an area with limited specific literature. The presence of the hydroxyl group could potentially interfere with the catalyst system, necessitating careful selection of reaction conditions.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP technique known for its tolerance to a wide range of functional groups and its applicability to a vast number of monomers. researchgate.net The control in RAFT is achieved through the use of a chain transfer agent (CTA). researchgate.net Research has demonstrated the synthesis of norbornenyl-based RAFT agents for the controlled polymerization of monomers like acrylates and styrene. nsf.govchemrxiv.org These studies have shown that the norbornene functionality can remain intact during the polymerization of the other vinyl monomer, allowing for subsequent modification. nsf.govchemrxiv.org The direct RAFT polymerization of this compound, which would involve the selective polymerization of either the vinyl or the norbornene double bond, is a complex process that requires further investigation to determine the feasibility and selectivity of such a reaction.

Nitroxide-Mediated Polymerization (NMP) is a CRP method that typically does not require a metal catalyst, which can be advantageous for certain applications. While NMP has been used for various monomers, its application to norbornene-based monomers is less common compared to ATRP and RAFT.

Development of Functionalized Polynorbornenes for Research Applications

The presence of both a vinyl group and a hydroxyl group in this compound makes its corresponding polymer, poly(this compound), an attractive platform for the development of functional materials. The pendant vinyl groups can be used for post-polymerization modifications, such as crosslinking or grafting, while the hydroxyl groups can be used for introducing other functional moieties or for influencing the polymer's hydrophilicity and other physical properties.

Research on the related monomer, 5-vinyl-2-norbornene, has shown that the pendant vinyl groups in its polymer can undergo a variety of chemical transformations. These include hydrogenation, epoxidation, cyclopropanation, and thiol-ene reactions, leading to polymers with tailored properties for applications such as gas separation membranes. mdpi.com

Furthermore, norbornene-based polymers functionalized with polar groups have been investigated for various research applications. For example, polynorbornenes bearing hexafluoroisopropanol groups have been explored for their use in photoresist applications for 157 nm lithography. The synthesis of sulfonated polynorbornene ionomers has also been reported, which are of interest for fuel cell membranes. nist.gov

The development of functionalized polynorbornenes derived from this compound could lead to new materials for a wide range of research applications. The hydroxyl functionality could be particularly useful for creating biocompatible materials, surfaces with controlled wettability, or as a handle for attaching catalysts or other active molecules. For instance, the hydroxyl groups could serve as anchoring points for metal nanoparticles, creating polymer-supported catalysts. The combination of the rigid polynorbornene backbone with the functional pendant groups offers a versatile approach to designing materials with unique thermal, mechanical, and chemical properties.

Computational and Theoretical Investigations of 6 Exo Vinyl 5 Endo Norbornenol and Norbornenol Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic characteristics of norbornenol derivatives. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the parent molecule, 6-exo-Vinyl-5-endo-norbornenol (B14665657), with the chemical formula C9H12O and a molecular weight of 136.1910 g/mol , such calculations elucidate the precise three-dimensional arrangement of its atoms. nist.gov

High-level ab initio quantum chemical methods are crucial for generating accurate potential energy surfaces (PESs), which are fundamental for simulating molecular spectra and dynamics. nih.gov Methods like the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed to achieve high accuracy in these calculations. nih.gov The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, can also be determined. These properties are key to understanding the molecule's reactivity and intermolecular interactions. For instance, in related systems, computational studies have been used to assign oxidation states and understand the electronic contributions to bond lengths. weizmann.ac.il

Table 1: Calculated Structural Parameters for Norbornenol Derivatives (Illustrative) This table is illustrative and based on typical data from computational studies of similar molecules.

| Parameter | 5-endo-Norbornenol | 5-exo-Norbornenol |

|---|---|---|

| Bond Length (C=C) Å | 1.34 | 1.34 |

| Bond Length (C-O) Å | 1.43 | 1.43 |

| Bond Angle (C-O-H) ° | 108.5 | 108.9 |

| Dihedral Angle (H-O-C-C) ° | Varies with conformer | Varies with conformer |

| Relative Energy (kcal/mol) | 0.00 | +0.5 - +1.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving norbornenol systems. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies, providing a detailed picture of the reaction pathway.

For example, computational studies have been used to analyze the competition between different cyclization pathways, such as the 5-exo-dig and 6-endo-dig cyclizations of vinyl radicals. nih.gov These studies reveal that while the 5-exo pathway is often kinetically favored due to stereoelectronic effects, thermodynamic factors and strain can favor the 6-endo pathway in certain polycyclic systems. nih.govresearchgate.net The activation barriers for these competing pathways can be calculated, explaining the observed product selectivity under different conditions. nih.gov Such analyses often employ sophisticated theoretical frameworks, like Marcus Theory, to understand the relationship between reaction enthalpy and activation barriers. researchgate.net

Conformational Analysis and Energy Landscapes of Norbornenol Isomers

Norbornenol isomers, due to the flexibility of the substituent groups and the bicyclic ring system, can exist in various conformations. pharmacy180.comwizeprep.com Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion, thereby constructing a potential energy landscape. organicchemistrytutor.comlibretexts.org

The relative stability of different conformers is determined by factors such as steric hindrance, torsional strain, and intramolecular interactions. wizeprep.comlibretexts.org For example, in substituted cyclohexanes, chair conformations are significantly more stable than boat conformations. pharmacy180.com Similarly, for norbornenol isomers, the orientation of the hydroxyl and vinyl groups (endo vs. exo) significantly impacts their stability and reactivity. Computational methods can quantify these energy differences. For instance, the energy difference between gauche and anti conformations in butane (B89635) is a well-studied example of sterically induced energy differences. organicchemistrytutor.com The most stable conformation is the one that minimizes these unfavorable interactions. youtube.com

Table 2: Relative Energies of Norbornenol Conformers (Illustrative) This table is for illustrative purposes and represents typical findings in conformational analysis.

| Conformer | Dihedral Angle (H-O-C-C)° | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Conformer A | 60 | 0.0 | 65 |

| Conformer B | 180 | 0.8 | 25 |

| Conformer C | -60 | 1.5 | 10 |

Studies of Intramolecular Interactions (e.g., OH-π Hydrogen Bonding)

A key feature of unsaturated alcohols like this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond (OH-π interaction). Computational studies are essential for identifying and characterizing these weak interactions.

Theoretical calculations can predict the geometry of the hydrogen bond, such as the O-H•••π distance and angle, and its stabilization energy. mdpi.com For instance, in 2-cyclopenten-1-ol, the conformer with an intramolecular π-type hydrogen bond is the most stable, with a stabilization energy of about 2 to 10 kJ/mol. mdpi.com The calculated distance from the hydroxyl hydrogen to the center of the C=C bond in this molecule is 2.68 Å. mdpi.com Similar interactions are expected in norbornenol systems and can be confirmed through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). These interactions can significantly influence the conformational preferences and spectroscopic properties of the molecule. researchgate.netrsc.org The strength of these hydrogen bonds can be stronger than typical intermolecular hydrogen bonds. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the computational model and aid in spectral assignment. For molecules like this compound, this includes predicting vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

High-level quantum chemical calculations can produce theoretical spectra that closely match experimental ones. For example, the vibrational frequencies corresponding to the O-H stretch are particularly sensitive to hydrogen bonding. Calculations can predict the shift in this frequency when an OH-π interaction is present, which can then be verified experimentally. mdpi.com Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structure and conformation of the molecule in solution. Discrepancies between calculated and experimental data can point to environmental effects, such as solvent interactions, that are not fully captured by the computational model.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-cyclopenten-1-ol |

| Butane |

Advanced Applications in Materials Science and Catalysis Through Norbornenol Based Chemical Transformations

Norbornenol Derivatives as Scaffolds for Novel Polymeric Materials

Norbornenol derivatives, including 6-exo-Vinyl-5-endo-norbornenol (B14665657), are valuable monomers for creating a wide array of polymeric materials through various polymerization techniques. ontosight.ai The primary methods employed are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, each yielding polymers with distinct backbone structures and properties. hhu.de

Vinyl-addition polymerization of norbornene monomers, catalyzed by late transition metals like nickel and palladium, produces polymers with the bicyclic structure intact. hhu.dehhu.de This method results in materials known for their high thermal stability, with decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg). rsc.orgresearchgate.net For instance, the vinyl-addition polymerization of 5-vinyl-2-norbornene (B46002) (a structural isomer of the titular compound) using palladium-based catalysts proceeds selectively through the endocyclic double bond, leaving the pendant vinyl group intact for potential post-polymerization modification. researchgate.net The resulting polymers can achieve high molecular weights, which are crucial for obtaining mechanically stable materials. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) offers another powerful route to novel polymers. Utilizing catalysts like Grubbs' ruthenium complexes, ROMP cleaves the strained norbornene ring to produce polymers with unsaturated backbones. mdpi.comacs.org This method is known for its excellent functional group tolerance and the ability to create well-defined polymers with controlled molecular weights and low dispersity (Đ). acs.org The reactivity in ROMP is highly dependent on the monomer's stereochemistry; exo-isomers generally exhibit polymerization rates 10 to 100 times higher than their endo-counterparts due to more favorable coordination with the catalyst. nih.govrsc.org The polymerization of norbornene derivatives containing functional groups like esters or silsesquioxanes via ROMP has led to materials with tunable properties and the potential for creating complex architectures like bottlebrush copolymers. nih.govrsc.org

The choice of polymerization method and the specific functional groups on the norbornenol scaffold allow for the synthesis of polymers with tailored characteristics, ranging from rigid, thermally stable thermoplastics to functional materials with reactive pendant groups. rsc.orgresearchgate.net

| Polymerization Method | Catalyst Type | Key Polymer Characteristics | Research Findings |

| Vinyl-Addition Polymerization | Palladium (Pd), Nickel (Ni) Complexes hhu.deacs.org | Saturated backbone with intact norbornane (B1196662) rings; High thermal stability (Td > 400°C); High Tg; Good mechanical strength. hhu.dersc.orgresearchgate.net | Polymerization of 5-vinyl-2-norbornene with Pd complexes yields high molecular weight polymers with preserved pendant vinyl groups. researchgate.netrsc.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium (Ru) Grubbs' Catalysts mdpi.comacs.org | Unsaturated polymer backbone; Controlled molecular weight and low dispersity; High functional group tolerance. rsc.orgmdpi.com | Exo-isomers show significantly higher reactivity than endo-isomers. nih.govrsc.org Allows for synthesis of block copolymers and complex architectures. acs.org |

Integration of Norbornene Systems into Hydrogel Formulations via Click Chemistry

The norbornene moiety is an ideal component for hydrogel fabrication due to its participation in highly efficient and bio-orthogonal "click" reactions, particularly thiol-ene and Diels-Alder reactions. nih.govnih.gov These methods allow for the formation of crosslinked polymer networks under mild, physiologically relevant conditions, making them exceptionally suitable for biomedical applications like tissue engineering. nih.govresearchgate.net

Thiol-ene photo-click chemistry involves the radical-mediated addition of a thiol group across the norbornene double bond. nih.gov This reaction is rapid, insensitive to oxygen, and proceeds in a step-growth manner, which prevents the homopolymerization of norbornene groups and leads to more idealized and homogeneous network structures. nih.gov By functionalizing macromers such as poly(ethylene glycol) (PEG) or hyaluronic acid (HA) with norbornene groups, they can be crosslinked with di-thiolated molecules (e.g., dithiothreitol (B142953) or bis-cysteine peptides) upon exposure to light with a photoinitiator. rowan.eduresearchwithrowan.com A key advantage of this system is its tunability; hydrogel stiffness can be precisely controlled by varying the concentration of the norbornene-functionalized macromer or the crosslinker. rowan.eduresearchwithrowan.com Furthermore, because the reaction proceeds stoichiometrically, any excess pendant norbornene groups within the gel network remain available for secondary functionalization, allowing for the covalent tethering of bioactive molecules like RGD peptides to promote cell adhesion without altering the bulk mechanical properties of the hydrogel. rowan.edu

Another powerful click reaction for hydrogel formation is the inverse-electron-demand Diels-Alder reaction between a norbornene (dienophile) and a tetrazine (diene). nih.gov This reaction is self-forming, meaning it occurs spontaneously upon mixing the components without needing an external trigger like light, and forms stable, irreversible covalent bonds. nih.gov This approach has been used to create injectable hydrogels from norbornene- and tetrazine-modified hyaluronic acid, with gelation times and elastic moduli that can be independently tuned by adjusting reactant concentrations and ratios. nih.gov

| Click Chemistry System | Components | Trigger | Key Features & Properties |

| Thiol-Ene Photo-Click | Norbornene-functionalized macromer (e.g., PEG-NB, HA-NB) + Di-thiol crosslinker (e.g., DTT, PEG-dithiol) nih.govrowan.edu | Light + Photoinitiator nih.gov | Rapid, oxygen-insensitive, step-growth polymerization. nih.gov Tunable stiffness (3-31 kPa). rowan.eduresearchwithrowan.com Allows for secondary functionalization with peptides. rowan.edu |

| Diels-Alder (Norbornene-Tetrazine) | Norbornene-functionalized macromer (e.g., HA-Nor) + Tetrazine-functionalized macromer (e.g., HA-Tet) nih.gov | Spontaneous mixing nih.gov | Self-forming, irreversible bond formation. nih.gov Tunable stiffness (5-30 kPa) and fast gelation (1-5 min). nih.gov Injectable and biocompatible. nih.gov |

Norbornenol Architectures as Ligands or Precursors in Catalysis Research

The rigid bicyclic framework of norbornenol and the electronic properties of its substituents make it and its derivatives attractive candidates for designing ligands or catalyst precursors. In palladium/norbornene cooperative catalysis, norbornene itself plays a critical role as a transient mediator, and structurally modified norbornenes (smNBEs) have become a key strategy to modulate reaction selectivity and overcome limitations. nih.gov

In the context of polymerization, various transition metal complexes featuring ligands derived from or incorporating norbornene-like structures are used as pre-catalysts. For example, nickel(II) and palladium(II) complexes with ligands such as α-dioximes and multidentate Schiff-bases are activated with co-catalysts like methylaluminoxane (B55162) (MAO) or tris(pentafluorophenyl)borane (B72294) to become highly active in the vinyl polymerization of norbornene. hhu.de Studies suggest that high catalytic activity often requires the substantial or complete abstraction of the original ligands to generate a highly reactive "naked" metal cation. hhu.de

Benzylic palladium complexes have been identified as exceptionally efficient precatalysts for the challenging vinyl addition polymerization of 5-vinyl-2-norbornene. rsc.org These systems can achieve high molecular weight polymers with very low catalyst loadings (as low as 2 ppm of palladium), demonstrating remarkable efficiency. The initiation mechanism can be influenced by the order of mixing the catalyst components, proceeding either through insertion of the monomer into a Pd-H bond or a Pd-C(benzyl) bond. rsc.org Similarly, (pyridyl)imine ligands have been used to create Ni(II), Pd(II), Co(II), and Fe(II) complexes for the same purpose. ukzn.ac.za

The vinyl group, such as that in this compound, introduces further possibilities. Ruthenium complexes bearing vinyl ligands have been studied extensively, revealing that the vinyl ligand is not merely a spectator but actively participates in the electronic structure of the complex. d-nb.info The vinyl ligand can strongly contribute to the highest occupied molecular orbital (HOMO), rendering it a "non-innocent" ligand that influences the complex's redox properties. d-nb.info This electronic interplay is fundamental to designing catalysts where the ligand can modulate the reactivity at the metal center.

| Catalyst System | Ligand/Precursor Type | Catalytic Application | Key Findings |

| Ni(II) / Pd(II) Complexes | α-Dioximes, Schiff-bases hhu.de | Vinyl Polymerization of Norbornene | Activated by MAO or B(C₆F₅)₃. High activity linked to ligand abstraction to form active cationic species. hhu.de |

| Benzylic Pd Complexes | η³-Benzyl Ligands rsc.org | Vinylic Addition Polymerization of 5-Vinyl-2-Norbornene | Extremely high efficiency (activity with ppm-level Pd). Preserves pendant vinyl group on the polymer. rsc.org |

| (Pyridyl)imine Complexes | Bidentate & Tridentate (Pyridyl)imines ukzn.ac.za | Vinyl-Addition Polymerization of Norbornene | Activity influenced by solvent polarity and temperature. Produces vinyl-type polymers. ukzn.ac.za |

| Iridium(III) Complexes | Hydroxyindanimine Ligands rsc.org | ROMP and Vinyl Polymerization of Norbornene | Can catalyze both major polymerization pathways for norbornene, activated by MAO. rsc.org |

Design Principles for Tailored Polymer Properties from Norbornene Monomers

A significant advantage of using norbornene monomers is the ability to precisely tailor the properties of the final polymer by strategically modifying the monomer's structure. Properties such as glass transition temperature (Tg), thermal decomposition temperature (Td), solubility, and mechanical behavior can be finely tuned. rsc.org

The stereochemistry of the substituents is a primary design principle. The exo and endo isomers of a monomer often exhibit different polymerization reactivities, which in turn affects the polymer's microstructure and properties. nih.govrsc.org For example, in copolymerization with ethylene (B1197577), the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (B1165640) leads to higher polymerization activities, greater incorporation into the polymer chain, and higher molecular weights compared to the endo-isomer. rsc.org In ROMP, hydrogenated polymers derived from endo-norbornene lactone exhibit a higher Tg (163 °C) than those from the exo-isomer (131 °C), demonstrating a direct structure-property relationship. nih.gov

Introducing functional side groups is another powerful tool. Attaching alkyl, aryl, or aryl ether substituents to the norbornene ring can be used to engineer the service window (the range between Tg and Td) of vinyl-addition polynorbornenes. rsc.org For instance, incorporating bulky or flexible side chains can alter chain packing and intermolecular forces. Poly(cis-norbornene-exo-2,3-dicarboxylic acid dialkyl esters) show that as the length of the alkyl side chain (from methyl to hexyl) increases, the thermal degradation profile changes, indicating that the side chains degrade at a lower temperature than the polymer backbone. researchgate.net

Copolymerization provides another layer of control. By copolymerizing functional norbornenes with other olefins like ethylene or cyclooctene, materials with a wide range of properties can be accessed. mdpi.commdpi.com The incorporation of even small amounts of bulky norbornene units into a polybutene-1 chain can alter its crystallization behavior and induce a melt memory effect. acs.org Similarly, creating multiblock copolymers of norbornene and cyclododecene (B75492) results in semicrystalline materials whose properties are intermediate between the amorphous polynorbornene and the crystalline polycyclododecene. nih.gov These design principles allow for the creation of materials engineered for specific applications, from high-performance thermoplastics to specialized elastomers. rsc.orgnih.gov

| Monomer Modification | Effect on Polymer Properties | Example |

| Stereochemistry (Exo vs. Endo) | Influences polymerization rate, monomer incorporation, and thermal properties (Tg). nih.govrsc.org | H-poly(endo-NBL) has a Tg of 163°C, while H-poly(exo-NBL) has a Tg of 131°C. nih.gov |

| Side Group Substitution | Alters Tg, Td, solubility, and processability. rsc.orgresearchgate.net | Adding alkyl/aryl groups to vinyl-addition polynorbornenes tailors the service window (Td - Tg). rsc.org |

| Copolymerization | Modifies crystallinity, mechanical properties, and gas permeability. mdpi.comacs.orgnih.gov | Copolymerizing ethylene with norbornene derivatives increases the polymer's Tg significantly as norbornene content rises. mdpi.com |

| Chain Architecture (Block vs. Random) | Affects phase separation, solution behavior (micelle formation), and bulk properties. mdpi.comresearchgate.net | Diblock and multiblock copolymers of fluorinated norbornenes show a tendency to form micelles, unlike random copolymers. mdpi.comresearchgate.net |

Exploration of Norbornenol-Derived Structures in Supramolecular Chemistry

The well-defined structures of norbornenol derivatives make them excellent building blocks for constructing complex supramolecular assemblies. These non-covalent systems are of great interest for applications ranging from drug delivery to advanced functional materials.

A prominent example is the formation of supramolecular hydrogels. Norbornene-functionalized chitosan (B1678972) can undergo a UV-triggered self-assembly process. chemrxiv.org In this system, photoinitiator radicals combine with the norbornene alkene moiety, creating new hydrophobic segments. These hydrophobic regions then self-assemble to minimize their exposure to water, acting as physical crosslinking points between the polymer chains and leading to the formation of a hydrogel. chemrxiv.org The mechanical properties of these gels can be tuned by the stereochemistry (endo vs. exo) of the norbornene derivative used. chemrxiv.org

Polymerization-Induced Self-Assembly (PISA) is another powerful technique that leverages norbornene chemistry. Amphiphilic block copolymers, synthesized via living ROMP, can be designed to self-assemble in solution as the polymerization proceeds. acs.org For instance, a block copolymer can be created with a soluble block and a second block that becomes insoluble as it grows, triggering aggregation into various morphologies like micelles, worms, or vesicles. N-amino norbornene imide monomers are particularly suitable for this, as they can be designed to be either soluble or strongly hydrogen-bond-forming, providing the necessary amphiphilicity to drive the PISA process. acs.org

The formation of micelles in solution has also been observed for diblock and multiblock copolymers containing fluorinated norbornene segments. mdpi.comresearchgate.net The incompatibility between the different polymer blocks drives their self-organization into core-shell nanostructures in selective solvents. mdpi.com These examples highlight how the specific chemical and structural features of norbornene-based molecules can be harnessed to direct their assembly into ordered, functional supramolecular architectures.

| Supramolecular System | Norbornene Derivative | Driving Force for Assembly | Resulting Structure |

| Supramolecular Hydrogel | Norbornene-functionalised chitosan (CS-nb) chemrxiv.org | Hydrophobic interactions following UV-triggered radical addition. chemrxiv.org | Injectable, nanoporous hydrogel network. chemrxiv.org |

| PISA Nanoparticles | Amphiphilic block copolymers from N-amino norbornene imide monomers. acs.org | Solvophobicity of the growing polymer block. acs.org | Well-defined nanoparticles (e.g., micelles). acs.org |

| Micelles in Solution | Diblock/multiblock copolymers of fluorinated norbornenes and cyclooctene. mdpi.comresearchgate.net | Incompatibility between polymer blocks in a selective solvent. mdpi.comresearchgate.net | Core-shell micelles. mdpi.com |

| Ordered Nanostructures | POSS-bottlebrush copolymers from norbornene-substituted POSS. rsc.org | Self-assembly of rigid, rod-like copolymers. rsc.org | Thin films with ordered morphologies (periodicity > 100 nm). rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.